

Technical Guide: Structure Elucidation of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

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Compound of Interest

Compound Name: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

Cat. No.: B1289509

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Disclaimer: Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) and detailed experimental protocols specifically for "**1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**" (CAS No. 887405-46-1) are not readily available in peer-reviewed literature or spectral databases. This guide, therefore, presents a predictive analysis based on established synthetic routes and spectroscopic principles for structurally related compounds. The methodologies and data herein provide a foundational framework for the synthesis and characterization of the target molecule.

Introduction

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a disubstituted piperidine derivative. The piperidine scaffold is a key structural motif in many pharmacologically active compounds, valued for its favorable physicochemical properties and ability to interact with a wide range of biological targets.^[1] This guide outlines a viable synthetic pathway and the expected analytical data for the comprehensive structure elucidation of the title compound.

Molecular Structure:

- IUPAC Name: **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**
- CAS Number: 887405-46-1^{[2][3]}

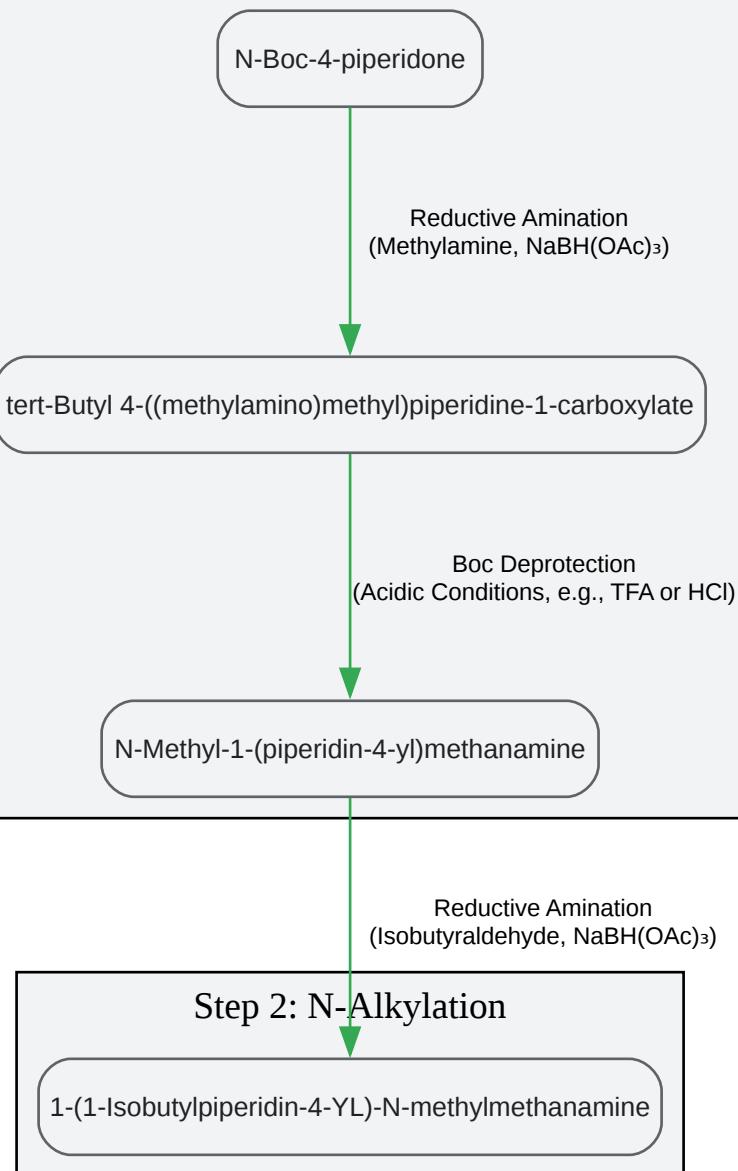
- Molecular Formula: C₁₁H₂₄N₂[\[2\]](#)[\[3\]](#)
- Molecular Weight: 184.32 g/mol [\[2\]](#)[\[3\]](#)

Synthetic Pathway

The synthesis of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** can be efficiently achieved through a multi-step process starting from commercially available precursors. A common and effective strategy involves the initial synthesis of a piperidine core, followed by N-alkylation. One plausible route is the reductive amination of N-Boc-4-piperidone, followed by deprotection and subsequent reductive amination with isobutyraldehyde.[\[4\]](#)

A logical synthetic workflow is depicted below:

Step 1: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine Intermediate



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Caption: Proposed synthetic pathway for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic analysis of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

3.1. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine (Intermediate)

This procedure involves the reductive amination of N-Boc-4-piperidone with methylamine, followed by the removal of the Boc protecting group.[\[4\]](#)

- Materials: N-Boc-4-piperidone, methylamine (solution in THF), sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), dichloromethane (DCM), trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, sodium bicarbonate, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve N-Boc-4-piperidone in anhydrous DCM.
 - Add methylamine solution and stir at room temperature.
 - Slowly add sodium triacetoxyborohydride to the mixture and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
 - Quench the reaction with saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
[\[1\]](#)
 - Dissolve the crude intermediate in DCM and add an excess of TFA or HCl in dioxane.
 - Stir at room temperature until deprotection is complete.
 - Concentrate the mixture under reduced pressure, then neutralize with a base to obtain the free amine product.[\[1\]](#)

3.2. Synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

This final step involves the N-alkylation of the piperidine nitrogen via reductive amination.

- Materials: N-Methyl-1-(piperidin-4-yl)methanamine, isobutyraldehyde, sodium triacetoxyborohydride, DCM, sodium bicarbonate, anhydrous magnesium sulfate.

- Procedure:
 - Dissolve N-Methyl-1-(piperidin-4-yl)methanamine in anhydrous DCM.
 - Add isobutyraldehyde and stir at room temperature.
 - Slowly add sodium triacetoxyborohydride and continue stirring until completion.
 - Work up the reaction as described in step 3.1.4.
 - The crude product can be purified by column chromatography on silica gel.

3.3. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts are reported in parts per million (ppm).[5]
- Mass Spectrometry (MS): Mass spectra should be obtained using an electrospray ionization (ESI) source in positive ion mode. This will provide the mass-to-charge ratio (m/z) of the protonated molecule $[\text{M}+\text{H}]^+$.[5]
- Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or using an attenuated total reflectance (ATR) accessory.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** based on its structure and data from analogous compounds.[6]

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.8 - 2.9	d	2H	Piperidine H-2, H-6 (equatorial)
~ 2.4	s	3H	N-CH ₃
~ 2.3 - 2.4	d	2H	N-CH ₂ (isobutyl)
~ 2.0 - 2.1	t	2H	Piperidine H-2, H-6 (axial)
~ 1.8 - 1.9	m	1H	CH (isobutyl)
~ 1.6 - 1.7	m	2H	Piperidine H-3, H-5 (equatorial)
~ 1.4 - 1.5	m	1H	Piperidine H-4
~ 1.2 - 1.3	m	2H	Piperidine H-3, H-5 (axial)
~ 0.8 - 0.9	d	6H	CH(CH ₃) ₂ (isobutyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 65 - 70	N-CH ₂ (isobutyl)
~ 55 - 60	Piperidine C-2, C-6
~ 50 - 55	CH ₂ -N (side chain)
~ 35 - 40	N-CH ₃
~ 35 - 40	Piperidine C-4
~ 30 - 35	Piperidine C-3, C-5
~ 25 - 30	CH (isobutyl)
~ 20 - 25	CH(CH ₃) ₂ (isobutyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

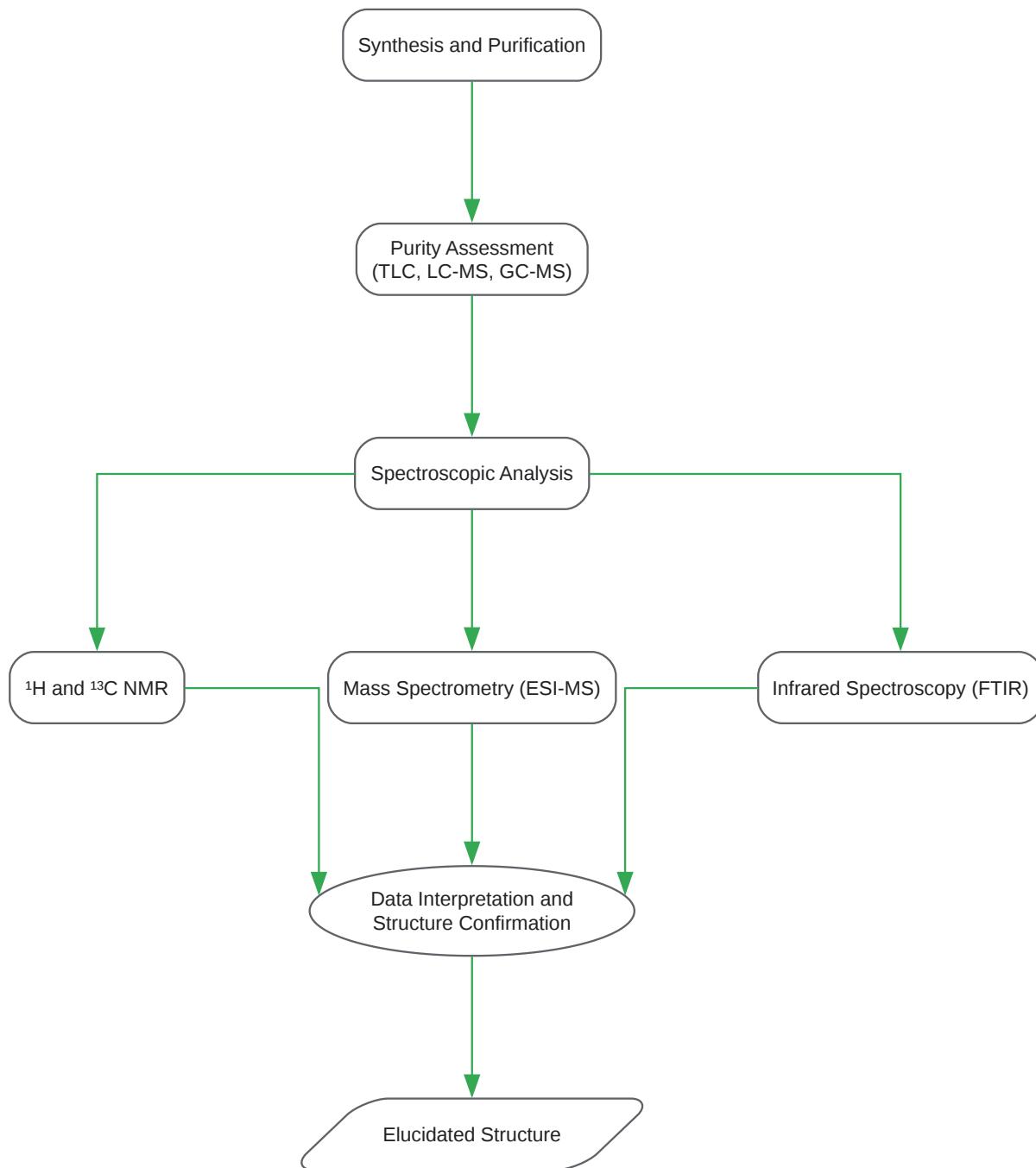
Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3400	Weak	N-H stretch (secondary amine, if present as impurity)
2950 - 2800	Strong	C-H stretch (alkane)
~ 2780	Medium	C-H stretch (N-CH ₃)
1470 - 1450	Medium	C-H bend (methylene/methyl)
1380 - 1365	Medium	C-H bend (methyl)
1150 - 1050	Medium	C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Assignment
185.2	[M+H] ⁺ (protonated molecular ion)
142.1	[M - C ₃ H ₇] ⁺ (loss of isopropyl group)
98.1	[M - C ₅ H ₁₁ N] ⁺ (fragmentation of the isobutylpiperidine ring)
44.1	[CH ₃ NHCH ₂] ⁺ (fragmentation at the side chain)

Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive structure elucidation of the synthesized compound.



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Caption: General workflow for the analytical characterization of the synthesized compound.

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